Product packaging for Anominine(Cat. No.:)

Anominine

Cat. No.: B1250387
M. Wt: 405.6 g/mol
InChI Key: BSSPRCKKWJRAJZ-LSKARBNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anominine is a complex indole terpenoid natural product, the first total synthesis of which was achieved and reported in the Journal of the American Chemical Society . This synthesis was notable for its strategic use of an organocatalyzed method to create a key Wieland-Miescher ketone building block enantioselectively, establishing the absolute configuration of the molecule . The synthetic route also featured several innovative steps, including an unusual selenoxide [2,3]-sigmatropic rearrangement and a ZrCl4-catalyzed indole coupling, which were crucial for constructing its congested, polycyclic core structure . A subsequent, divergent synthetic strategy further streamlined the production of this compound and its natural congener, tubingensin A, from a common intermediate . As a member of the architecturally complex indole terpenoid family, this compound serves as a valuable compound for research in organic chemistry, particularly in the development of new synthetic methodologies and strategies for total synthesis . The intricate, bicyclic structure of this compound presents a significant challenge, making it an excellent subject for studying chemoselective transformations in sterically demanding environments . Researchers can utilize this synthetically derived compound to explore structure-activity relationships within its class. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39NO B1250387 Anominine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H39NO

Molecular Weight

405.6 g/mol

IUPAC Name

(1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m1/s1

InChI Key

BSSPRCKKWJRAJZ-LSKARBNJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@]2([C@]1(CCC(=C)[C@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O

Canonical SMILES

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O

Synonyms

nominine

Origin of Product

United States

Biosynthetic Pathways and Precursors of Anominine

Fungal Origins: The Role of Aspergillus Species

Anominine is a secondary metabolite produced by various filamentous fungi, primarily belonging to the genus Aspergillus. caymanchem.comresearchgate.net It was first isolated from the sclerotia of Aspergillus nomius, a species known for producing a range of unique and bioactive compounds. caymanchem.comresearchgate.netub.edursc.org Sclerotia, which are hardened fungal structures, often serve as reservoirs for protective anti-insectan metabolites. rsc.orgnih.gov

Subsequent research has identified other Aspergillus species capable of producing this compound. These include Aspergillus alliaceus and the newly identified Australian species, Aspergillus burnettii. researchgate.netnih.gov The production of this compound and related compounds by these different species highlights a close chemical and phylogenetic relationship within this section of the Aspergillus genus. researchgate.netnih.gov For instance, A. nomius is also known to produce aspernomine, a structurally related indole (B1671886) diterpenoid. researchgate.netnih.gov

The following table summarizes the known fungal sources of this compound:

Fungal SpeciesKey FindingsReferences
Aspergillus nomiusFirst isolation of this compound from its sclerotia. Also produces the related compound aspernomine. caymanchem.comresearchgate.netub.edursc.orgnih.gov
Aspergillus alliaceusProduces this compound along with other metabolites like paspaline, indicating a chemical relationship with A. flavus. researchgate.netnih.gov
Aspergillus burnettiiA recently discovered species that produces this compound among other secondary metabolites.
Aspergillus flavusWhile primarily known for aflatoxins, some strains produce related indole diterpenes, and the chemical profile of A. alliaceus suggests a link. researchgate.netnih.gov
Aspergillus tubingensisProduces the related compound tubingensin A. rsc.org

A Network of Indole Diterpenoids: The Biosynthetic Connections

This compound is part of a larger family of structurally related indole diterpenoids. dicp.ac.cn It is considered a likely parent structure from which other compounds in this family are biogenetically derived. researchgate.netumb.edu The proposed biosynthetic network suggests that this compound can be a precursor to other complex molecules through various chemical transformations. dicp.ac.cn

For example, the bridged tetrahydroquinoline ring system found in aspernomine is thought to arise from a rearrangement of an oxidized form of this compound. rsc.org Similarly, tubingensin A, another related indole diterpenoid, is believed to be formed through processes like benzylic oxidation and electrocyclization starting from an this compound-like precursor. dicp.ac.cn This intricate web of related compounds, including aflavinine and 10,23-dihydro-24,25-dehydroaflavinine, highlights the remarkable efficiency and versatility of the fungal biosynthetic machinery. dicp.ac.cn

The postulated relationships between this compound and other indole diterpenoids are based on their structural similarities and the logical chemical transformations that could connect them. dicp.ac.cn These hypotheses are crucial for guiding further research into the specific enzymes and mechanisms involved in generating this molecular diversity.

The Enzymatic Toolkit for this compound Synthesis

The biosynthesis of this compound, like other indole diterpenes, involves a series of precise enzymatic reactions. nih.govacs.org The core of this process relies on a conserved set of four enzymatic steps that build the initial stable cyclized indole diterpene skeleton. nih.govacs.org

Prenyltransferase Activity

The journey towards this compound begins with the crucial step of prenylation. An indole prenyltransferase, often denoted as IdtC, catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) molecule to the indole ring of an amino acid, typically tryptophan. nih.govacs.org This reaction forms 3'-geranylgeranylindole (3'-GGI) and represents the commitment of metabolic resources to the indole diterpene pathway. nih.govacs.org

FAD-dependent Monooxygenase Functions

Following prenylation, the linear 3'-GGI intermediate undergoes epoxidation. This reaction is catalyzed by a FAD-dependent monooxygenase (IdtM). nih.govacs.orgrsc.org The monooxygenase specifically targets a double bond in the geranylgeranyl chain, creating an epoxide. This epoxide is a key reactive intermediate that sets the stage for the subsequent cyclization cascade. nih.govacs.org

Indole Diterpene Cyclase Mechanisms

The final and most complex step in forming the core indole diterpene skeleton is the cyclization of the epoxidized intermediate. This is carried out by a specialized enzyme known as an indole diterpene cyclase (IdtB). nih.govacs.org These cyclases are remarkable for their ability to control a cascade of carbocation rearrangements, leading to the formation of multiple rings and stereocenters in a single, concerted process. uni-konstanz.de

The specific indole diterpene cyclase involved in this compound biosynthesis is responsible for generating its characteristic decalin ring system. uni-konstanz.de Interestingly, some indole diterpene cyclases exhibit promiscuity, meaning they can produce multiple products from a single substrate. For instance, certain cyclases have been shown to generate both this compound and aflavinine, highlighting the subtle enzymatic control that dictates the final product. nih.govuni-konstanz.de The discovery of these cyclases, some of which are not located within the main biosynthetic gene cluster, has been a significant breakthrough in understanding indole diterpene biosynthesis. nih.govacs.orgnih.govnih.gov

Unlocking Biosynthesis through Heterologous Reconstruction

Studying the biosynthesis of complex natural products like this compound directly in their native fungal producers can be challenging. To overcome this, scientists have turned to heterologous reconstruction, a powerful technique that involves expressing the biosynthetic genes in a more manageable host organism, such as the yeast Saccharomyces cerevisiae or the fungus Aspergillus oryzae. researchgate.netnih.govacs.orgnih.govnih.govresearchgate.net

This approach allows for a "bottom-up" investigation of the biosynthetic pathway. nih.gov By expressing different combinations of genes, researchers can identify the function of each enzyme and piece together the entire biosynthetic sequence. nih.govacs.orgnih.gov This method has been instrumental in identifying the standalone indole diterpene cyclases responsible for the formation of this compound and aflavinine, which were not found clustered with the other biosynthetic genes. nih.govacs.orgnih.govnih.govescholarship.org

Implications of Biosynthetic Insights for Structural Diversity and Analog Generation

The understanding of this compound's biosynthetic pathway has significant implications for generating structural diversity and novel chemical entities. nih.gov The enzymes involved in secondary metabolism are key to creating a wide array of structures from a limited pool of initial metabolites, which can provide a survival advantage to the organism. nih.gov Knowledge of this biosynthesis opens avenues for producing otherwise inaccessible indole diterpenes and for engineering new derivatives with potentially improved biological activities. nih.govresearchgate.net

A primary driver of structural diversity in indole diterpenes is the action of the indole diterpene cyclases (IdtBs). nih.gov These enzymes are remarkable for their ability to generate a wide range of molecular architectures from a single precursor. nih.gov The discovery that some IdtBs are mechanistically promiscuous and can produce multiple compounds, such as this compound and aflavinine, from a common carbocation intermediate is particularly noteworthy. nih.gov This enzymatic flexibility highlights a natural strategy for creating chemical diversity.

The identification of specific cyclases that produce distinct skeletons, including that of this compound, reveals that these alternative architectures are not the result of random or "sloppy" enzymatic action, but rather of cyclases capable of precise regio- and stereospecific control. nih.govresearchgate.net This finding is crucial for synthetic biology and metabolic engineering efforts. By harnessing these specific enzymes, it is possible to direct the biosynthesis towards a desired molecular scaffold.

Furthermore, the discovery of unclustered, or standalone, indole diterpene cyclases for this compound presents a powerful tool for combinatorial biosynthesis. acs.org These standalone enzymes can be expressed in engineered host organisms, such as Saccharomyces cerevisiae, along with other core biosynthetic genes from different fungal sources. acs.orgnih.gov This "mix-and-match" approach allows for the creation of novel pathways and the production of new-to-nature indole diterpenes that are not found in the original producing organisms. acs.org This strategy of combinatorial pathway reassembly has already proven successful in identifying the cyclases for aflavinine and this compound and in generating novel IDTs. acs.org

Total Synthesis Strategies and Methodologies for Anominine

Early Challenges and Initial Approaches in Anominine Total Synthesis

The synthesis of this compound is complicated by its highly congested and structurally intricate nature. umb.edu The molecule possesses a decalin ring system with two quaternary carbons at the ring junction and up to six contiguous stereocenters, all in a cis configuration. umb.edu These features make the construction of the core structure a significant hurdle. Early attempts to synthesize related compounds, such as aflavinine, were unsuccessful, highlighting the difficulties in assembling this class of diterpenoids. umb.edu

Initial strategies recognized the need for efficient methods to create the Wieland-Miescher ketone-type building blocks with high enantioselectivity to avoid tedious purification steps. umb.edu The introduction of the two quaternary stereocenters, particularly the one at C20, was identified as a critical early step. umb.edu Furthermore, many standard transformations were found to fail when the reactive site was adjacent to one of the sterically hindered quaternary centers, necessitating the development of novel and chemoselective reactions. umb.edu For instance, direct alkylation to introduce a methyl group at C28 was problematic due to competing O-alkylation. umb.edu

Retrosynthetic Analysis Leading to Key Intermediates

The retrosynthetic analysis of this compound by synthetic chemists has led to the identification of several key intermediates. A common strategy involves disconnecting the indole (B1671886) moiety and the side chain at C20, leading back to a functionalized decalin core. umb.eduacs.org This core intermediate would ideally contain the requisite stereocenters and functional groups that allow for the late-stage introduction of the remaining fragments. umb.edu

One approach envisioned a key intermediate that possessed four contiguous stereocenters of the terpene core and various double bonds that could be manipulated to introduce further complexity. umb.edu Another divergent strategy identified a common intermediate that could serve as a precursor for both this compound and its congener, tubingensin A. nih.govresearchgate.net This intermediate already contained all the necessary stereogenic centers for both natural products. nih.govresearchgate.net The construction of this common intermediate relied on key carbon-carbon bond-forming reactions to assemble the stereocontrolled framework. nih.govresearchgate.net

A different retrosynthetic approach focused on the early introduction of the two quaternary stereocenters, starting from a Wieland-Miescher ketone (WMK) derivative. ub.edu This strategy aimed to functionalize the WMK core to introduce the necessary substituents and stereochemistry. ub.edu

Key IntermediateDescriptionSynthetic Strategy
Functionalized Decalin CoreContains the four contiguous stereocenters of the terpene core and versatile double bonds. umb.eduLate-stage introduction of the indole and side chain. umb.edu
Common Intermediate for this compound and Tubingensin AContains all the required stereogenic centers for both natural products. nih.govresearchgate.netDivergent synthesis from a shared precursor. nih.govresearchgate.net
Wieland-Miescher Ketone (WMK) DerivativeServes as a chiral building block for the early introduction of the quaternary centers. ub.eduStepwise functionalization to build the this compound skeleton. ub.edu

Enantioselective and Stereocontrolled Construction of the Polycyclic Core

The construction of the polycyclic core of this compound with precise control over its stereochemistry is a central theme in its total synthesis. Various methodologies have been developed to achieve this, ranging from organocatalysis to radical cyclizations and aldol (B89426) reactions.

Organocatalysis has played a pivotal role in the enantioselective synthesis of key building blocks for this compound. A significant breakthrough was the development of a highly efficient organocatalyzed method for the asymmetric synthesis of Wieland-Miescher ketone analogues. researchgate.netnih.gov Specifically, an asymmetric Robinson annulation catalyzed by a proline/BINOL derivative was used to construct the Wieland-Miescher ketone product in excellent yield and high enantiomeric excess. organic-chemistry.org This method, requiring only a low catalyst loading, provided access to large quantities of the enantioenriched building block, which was crucial for the subsequent steps. umb.edu This organocatalytic annulation established the first quaternary stereocenter at C20 with high stereocontrol. umb.edu

Radical cyclization reactions have been effectively employed to form key carbon-carbon bonds in the construction of the this compound framework. In one divergent total synthesis, a Ueno-Stork radical cyclization was a key step in assembling a common intermediate bearing all the required stereogenic centers. nih.govresearchgate.net This type of reaction is particularly useful for forming rings in complex, sterically hindered systems. Another synthesis utilized a radical deoxygenation as part of the strategy to install the side chain. nih.gov

The Mukaiyama aldol reaction, a powerful tool for stereocontrolled carbon-carbon bond formation, has been successfully applied in the total synthesis of this compound. A scandium triflate (Sc(OTf)₃)-mediated Mukaiyama aldol reaction was used to create a key C-C bond in a stereocontrolled manner, leading to a common intermediate for both this compound and tubingensin A. nih.govresearchgate.net This reaction, along with a radical cyclization, was instrumental in assembling the core structure with the correct stereochemistry. nih.govresearchgate.net Additionally, condensation with Eschenmoser's salt was employed to overcome challenges in direct alkylation of a sterically congested enone intermediate. umb.eduorganic-chemistry.org

The successful synthesis of this compound has relied heavily on a series of chemo- and diastereoselective transformations, often dictated by the sterically congested nature of the bicyclic core. umb.edunih.gov For example, the conjugate addition of an indole moiety to a sterically demanding enone was achieved using zirconium tetrachloride as a Lewis acid catalyst, which smoothly generated the coupled product with the desired all-cis diastereomer. umb.edu

An unusual selenoxide researchgate.netorganic-chemistry.org-sigmatropic rearrangement was another key chemoselective transformation. researchgate.netnih.gov This reaction, which proceeded effectively only in the presence of water, was used to install an oxygen atom at a specific position. umb.edu The diastereoselectivity of this rearrangement was controlled by the conformation of the ring system. organic-chemistry.org Furthermore, selective hydrogenations and protections were necessary to differentiate between multiple reactive sites within the molecule. umb.edu

Reaction TypeReagents/CatalystPurpose in this compound Synthesis
Asymmetric Robinson AnnulationProline/BINOL derivative organic-chemistry.orgEnantioselective synthesis of Wieland-Miescher ketone building block. umb.eduorganic-chemistry.org
Ueno-Stork Radical Cyclization-Formation of the polycyclic core. nih.govresearchgate.net
Mukaiyama Aldol ReactionSc(OTf)₃ nih.govresearchgate.netStereocontrolled C-C bond formation. nih.govresearchgate.net
Indole Conjugate AdditionZrCl₄ umb.eduDiastereoselective installation of the indole moiety. umb.edu
Selenoxide RearrangementmCPBA, water umb.eduorganic-chemistry.orgRegio- and stereoselective oxygenation. umb.eduorganic-chemistry.org

Installation of Quaternary Stereogenic Centers

A primary obstacle in the synthesis of this compound is the construction of its decalin ring system, which features two adjacent quaternary stereogenic centers. umb.edu The strategic approaches to establishing these sterically demanding centers are a cornerstone of the total syntheses.

One of the earliest and most notable approaches, developed by the Bonjoch group, addressed this challenge sequentially. umb.edu The first quaternary center at the C20 position was established through a highly efficient asymmetric Robinson annulation. umb.eduub.edu This key transformation utilized a proline/BINOL derivative, specifically the N-Ts-(Sa)-binam-L-Pro catalyst, under solvent-free conditions with a catalyst loading as low as 1 mol%. umb.eduorganic-chemistry.org This method yielded the Wieland-Miescher ketone-type intermediate in high enantiomeric excess (up to 97% ee), a critical step that avoided tedious purification processes. umb.edu Following the creation of the first stereocenter, the second quaternary center was installed via a conjugate addition reaction using cuprate (B13416276) conditions, completing the challenging vicinal quaternary carbon framework in just three steps from the initial dione. umb.eduorganic-chemistry.org

An alternative strategy, reported by Li and coworkers, constructed a common intermediate that contained all the necessary stereogenic centers for both this compound and its congener, Tubingensin A. researchgate.netnih.gov This approach relied on different key reactions to form the carbon-carbon bonds in a stereocontrolled manner. A Sc(OTf)₃-mediated Mukaiyama aldol reaction and a Ueno-Stork radical cyclization were instrumental in assembling the core structure with the required stereochemistry already in place. nih.govresearchgate.netajchem-b.com This method showcases a divergent approach where the complex stereochemical array is built early in the synthesis.

Strategic Functionalization and Side-Chain Assembly

With the core decalin structure and its quaternary centers established, subsequent efforts focused on the strategic functionalization of the ring system and the attachment of the characteristic indole-containing side-chain.

In the Bonjoch synthesis, a series of carefully orchestrated steps were employed to elaborate the decalin core. This included leveraging selenium chemistry for specific transformations. organic-chemistry.org An unusual selenoxide researchgate.netresearchgate.net-sigmatropic rearrangement, which performed optimally in a wet solvent, was used to move oxygenation around the ring diastereoselectively. organic-chemistry.orgnih.gov The crucial step of attaching the indole moiety was accomplished via a conjugate addition to a sterically hindered exocyclic enone. umb.edu After screening numerous Lewis acid catalysts, it was found that zirconium tetrachloride (ZrCl₄) was uniquely effective in promoting this coupling, leading to the desired all-cis diastereomer. umb.eduorganic-chemistry.org The synthesis was completed by installing the prenyl group on the side chain using a sequence of oxidation, Wittig bishomologation, and a final selective olefin cross-metathesis. umb.edu

The Li group's synthesis, starting from their common intermediate, featured a different set of strategic transformations. researchgate.netnih.gov The pathway to this compound from this intermediate involved a radical deoxygenation. nih.govacs.org The side-chain installation was described as an efficient process, initiated from an alcohol subtarget that was prepared through the addition of a Grignard reagent to an aldehyde precursor. researchgate.net This divergent strategy allowed for the flexible completion of this compound as well as other related natural products. nih.gov

Comparative Analysis of Diverse Synthetic Routes and Efficiencies

The Bonjoch route is an example of a linear synthesis, where the steps are performed sequentially to build the final target molecule. organic-chemistry.org In contrast, the Li route employs a divergent strategy, creating a common intermediate from which multiple natural products can be synthesized. researchgate.netnih.gov A divergent approach can be highly efficient when targeting a family of related compounds.

Below is a comparative table highlighting the key features of these two synthetic routes.

Strategy FeatureBonjoch et al. (2010)Li et al. (2012)
Overall Strategy Linear SynthesisDivergent Synthesis
Quaternary Center Construction Asymmetric Robinson Annulation; Conjugate AdditionUeno-Stork Radical Cyclization; Mukaiyama Aldol Reaction
Side-Chain Installation ZrCl₄-catalyzed Indole Coupling; Olefin Cross-MetathesisRadical Deoxygenation; Grignard Reaction on Aldehyde Precursor
Key Reagents/Catalysts N-Ts-(Sa)-binam-L-Pro; ZrCl₄Sc(OTf)₃; CuOTf
Noteworthy Aspect Development of organocatalytic Wieland-Miescher ketone synthesis. umb.eduAccess to both this compound and Tubingensin A from a common intermediate. researchgate.netajchem-b.com

The Bonjoch synthesis is notable for its application and development of powerful organocatalysis at the outset to solve the primary stereochemical challenge. umb.edu The Li synthesis is distinguished by its strategic foresight in creating a versatile intermediate that serves as a branching point for multiple complex targets, a hallmark of modern synthetic efficiency. researchgate.netacs.org

Methodological Advancements and Reagent Development Inspired by this compound Synthesis

The pursuit of complex natural products like this compound frequently serves as a catalyst for innovation in synthetic organic chemistry. The challenges encountered during these syntheses often necessitate the development of new reagents or the novel application of existing ones.

A significant methodological advancement stemming from this work is the development of a highly efficient and practical organocatalyzed method for the asymmetric synthesis of Wieland-Miescher ketone building blocks, as demonstrated by the Bonjoch group. umb.edunih.gov This procedure, using a specific proline-based catalyst, provides rapid access to highly enantioenriched chiral building blocks that are valuable in the synthesis of many other natural products. umb.edu

Furthermore, the this compound synthesis highlighted a specific solution to a common problem in complex molecule synthesis: the coupling of nucleophiles to sterically congested centers. The discovery that zirconium tetrachloride (ZrCl₄) could effectively catalyze the addition of indole to a challenging enone, where many other standard Lewis acids failed, provided a valuable tool for chemists facing similar steric hindrances. umb.eduorganic-chemistry.org The successful use of an unusual selenoxide researchgate.netresearchgate.net-sigmatropic rearrangement also showcased the power of leveraging specific reagent properties to achieve difficult transformations in a controlled, diastereoselective manner. organic-chemistry.orgnih.gov These examples underscore how the demanding context of total synthesis drives the refinement and expansion of the synthetic chemist's toolkit.

Structure Activity Relationship Sar Investigations of Anominine and Its Analogues

Identification of Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is the specific arrangement of molecular features necessary for a drug to interact with its target receptor and elicit a biological response nih.gov. For Anominine and its congeners, the key pharmacophoric elements are believed to reside in both the indole (B1671886) moiety and the sterically crowded terpene core.

Key Structural Motifs:

Indole Moiety: The indole group is a common feature in many biologically active compounds and is crucial for the activity of this compound. Its planar structure and electron-rich nature allow for various types of interactions with biological macromolecules.

All-Cis Stereochemistry: The contiguous stereocenters in a cis-configuration contribute to the unique and congested folding of the molecule, which is critical for its specific biological activities organic-chemistry.org.

Structure-activity relationship studies aim to identify which functional groups and structural features contribute to the compound's efficacy and which may be associated with toxicity nih.gov. While specific pharmacophore models for this compound are not extensively detailed in the available literature, the synthesis of various analogues helps to infer the importance of these structural motifs. Modifications to either the indole ring or the terpene core invariably lead to changes in biological activity, underscoring their roles as the primary pharmacophoric elements.

Biological Activities Characterized in Preclinical In Vitro and In Vivo (Non-Human) Models

This compound and related indole diterpenoids have demonstrated a range of biological effects in preclinical studies, highlighting their potential as leads for new therapeutic agents.

Anti-insectant Activity in Model Organisms

Initial investigations into the biological properties of this compound identified its potential as an anti-insectant. Studies have evaluated its effects on model organisms such as the fall armyworm (Spodoptera frugiperda), a significant agricultural pest nih.govmdpi.com. The anti-insectant activity is often assessed through feeding deterrence assays, which measure the reduction in food consumption by the insect larvae when exposed to the compound mdpi.comecu.edu.au. The complex structure of this compound is thought to interfere with specific biological pathways in the insect, leading to either toxicity or feeding aversion nih.gov.

Activity Model Organism Observed Effect
Anti-insectantSpodoptera frugiperda (Fall Armyworm)Feeding deterrence, Larvicidal activity nih.govnih.gov

Antiviral Properties in Cellular Assays

The potential of this compound and its analogues as antiviral agents has been explored in various in vitro cellular assays nih.gov. These assays typically involve infecting host cell lines with a specific virus and then treating the cells with the compound to measure any reduction in viral replication or cytopathic effects researchgate.netmdpi.com. While broad-spectrum antiviral activity is a subject of ongoing research, initial findings suggest that indole diterpenoids can interfere with viral life cycle stages researchgate.net. The exact mechanism, whether by inhibiting viral entry, replication, or release, is an area of active investigation nih.gov.

Assay Type Virus Model (Example) Measurement Potential Mechanism
Plaque Reduction AssayMengovirus, Influenza VirusReduction in viral plaques nih.govmdpi.comInhibition of virus multiplication nih.gov
Cytopathic Effect (CPE) InhibitionVarious VirusesProtection of host cells from virus-induced deathInterference with viral replication cycle

Anti-proliferative Effects in Murine and Human Cancer Cell Lines (In Vitro)

This compound has been investigated for its ability to inhibit the growth of cancer cells. In vitro studies using various human and murine cancer cell lines have shown that this compound can exhibit cytotoxic and anti-proliferative effects nih.govresearchgate.netmdpi.com. These effects are typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50% nih.govnih.govresearchgate.net. The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing and proliferating mdpi.comnih.gov.

Cell Line Type Example Cell Lines Observed Effect
Human CancerHepG2 (Liver), P-12 (Lung)Cytotoxic and anti-proliferative activity researchgate.net
Murine CancerL1210 (Lymphocytic Leukemia)Inhibition of cell growth nih.gov

Antibacterial Activity Against Model Microorganisms

The evaluation of this compound and its analogues against various bacterial strains has been a component of its biological profiling. These studies typically determine the minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism mdpi.comnih.gov. While some related natural products show antimicrobial properties, the activity of this compound itself appears to be selective. Reports suggest that many complex natural alkaloids may exhibit more potent activity against Gram-positive bacteria than Gram-negative bacteria, a phenomenon often attributed to differences in the bacterial cell wall structure orientjchem.orgresearchgate.net. However, comprehensive data on this compound's antibacterial spectrum is limited nih.govmdpi.comrsc.org.

Bacterial Type Example Organisms General Finding
Gram-positiveStaphylococcus aureusVariable activity reported for related compounds orientjchem.orgnih.gov
Gram-negativeEscherichia coliGenerally less susceptible to complex alkaloids orientjchem.org

Synthesis and Evaluation of this compound Derivatives and Congeners

The chemical complexity of this compound has made its total synthesis a significant challenge, first achieved in 2010 researchgate.netnih.gov. This achievement opened the door for the creation of derivatives and analogues to probe the structure-activity relationships of the molecule rsc.orgnih.gov.

Key synthetic strategies include:

Asymmetric Robinson Annulation: Used to construct the core Wieland-Miescher ketone building block with high enantiomeric excess, setting the stage for the complex stereochemistry of the decalin core organic-chemistry.orgnih.gov.

ZrCl4-catalyzed Indole Coupling: A crucial step to attach the indole moiety to the terpene framework researchgate.netnih.gov.

Selenoxide orientjchem.orgnih.gov-sigmatropic Rearrangement: An unusual reaction employed to install key functional groups on the congested bicyclic core researchgate.netnih.gov.

By synthesizing derivatives with modifications at various positions, researchers can evaluate how these changes impact biological activity rsc.orgnih.gov. For example, altering substituents on the indole ring or modifying the side chains on the terpene core can lead to enhanced potency or selectivity for a particular biological target. This iterative process of synthesis and biological evaluation is fundamental to refining this compound from a natural product lead into a potential drug candidate nih.govmdpi.comresearchgate.net.

Lack of Specific Research Hinders Detailed Conformational Analysis of this compound's Biological Interactions

Despite the established chemical structure of the indole diterpenoid this compound, a comprehensive understanding of how its three-dimensional conformation influences its biological activities remains largely unexplored in publicly available scientific literature. While the total synthesis of this compound and its analogues has been achieved, detailed structure-activity relationship (SAR) investigations focusing on conformational analysis are not readily found.

The synthesis of this compound and its natural congener, tubingensin A, has been successfully reported, with the absolute configuration of this compound being determined. These synthetic achievements have provided the groundwork for further biological evaluation. This compound belongs to a class of indole diterpenoids known for a range of biological properties, including anti-insect, antiviral, and anticancer activities. However, the specific spatial arrangement of the atoms in the this compound molecule and how this conformation dictates its interaction with biological targets is a critical area that appears to be under-investigated.

In the broader field of medicinal chemistry, conformational analysis is a pivotal tool for understanding how a molecule's shape affects its biological function. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are routinely employed to elucidate the preferred three-dimensional structures of molecules and how they bind to receptors or enzymes. For many biologically active compounds, specific conformations are essential for their therapeutic effects.

In the case of this compound, while its molecular structure has been confirmed, including through X-ray crystallography of synthetic intermediates, the subsequent detailed analysis of its conformational isomers and their respective biological potencies is not documented in the available research. Such studies would involve determining the stable conformations of this compound and its analogues and then correlating these shapes with their observed biological activities. This would provide invaluable insights into the pharmacophore—the essential features of the molecule responsible for its biological effect—and guide the design of new, more potent analogues.

Without specific research data on the conformational analysis of this compound, any discussion on how its 3D structure influences its biological interactions would be speculative. The scientific community awaits further research to illuminate this crucial aspect of this compound's medicinal chemistry.

Mechanistic Studies on Anominine S Biological Action

Exploration of Cellular Targets and Molecular Pathways Mediating Anominine's Effects

Understanding the cellular targets and molecular pathways affected by this compound is crucial for elucidating its mechanism of action. While specific detailed studies solely focused on this compound's cellular targets and pathways are not extensively highlighted in the search results, related indole (B1671886) diterpenoids have shown diverse biological activities which imply interactions with various cellular components and pathways. For instance, aspernomine, a structurally related metabolite, has demonstrated activity against several cancer cell lines, suggesting potential interference with pathways involved in cell growth and proliferation. acs.org The biosynthesis of indole diterpenes like this compound involves complex enzymatic transformations and cyclization cascades, indicating potential interactions with or influence on cellular metabolic processes and the enzymes involved. scispace.comnih.gov The broad range of biological activities observed within the indole diterpenoid family, including anti-insectant, antiviral, and anticancer properties, points towards interactions with diverse cellular targets and the modulation of multiple molecular pathways. researchgate.netacs.orgnih.gov Identifying the precise proteins or other molecules that this compound directly interacts with within a cell is a key aspect of defining its mechanism. Techniques like T7 phage display are mentioned as strategies for identifying cellular targets of natural products, which could potentially be applied to this compound research. researchgate.net

Biochemical Characterization of Interactions with Enzymes or Receptors

Biochemical characterization of this compound's interactions with specific enzymes or receptors would provide detailed insights into its molecular mechanism. While direct biochemical studies on this compound's interaction with particular enzymes or receptors are not prominently featured in the search results, the broader context of natural product research and the biological activities of related compounds offer some clues. For example, some natural products exert their effects by inhibiting enzymes. scirp.orgacs.org The biosynthesis of indole diterpenoids involves various enzymes, such as terpene cyclases and epoxidases, and this compound's structural features suggest potential interactions with proteins. scispace.comnih.govnih.govnih.gov The reported anti-insectan activity of this compound and related compounds might involve interactions with enzymes or receptors specific to insects. Similarly, antiviral or anticancer activities could stem from interactions with host or pathogen enzymes or receptors critical for their life cycles or proliferation. Although not directly about this compound, studies on other natural products highlight the importance of characterizing interactions with enzymes like N-Acetyltransferase 2, Cyclooxygenase 2, and Topoisomerase 1 in the context of anticancer activity. scirp.org Receptor interactions are also a common mechanism for natural products, as seen with anosmin 1 and the prokineticin receptor 2. nih.gov Further biochemical studies are needed to identify and characterize any specific enzyme or receptor targets of this compound.

Effects on Cellular Processes and Signaling Cascades in Model Systems

The effects of this compound on cellular processes and signaling cascades can be investigated using various model systems. The reported biological activities of this compound and related indole diterpenoids, such as anticancer activity, imply modulation of cellular processes like cell growth, proliferation, and potentially apoptosis. researchgate.netacs.org Studies on other natural products have demonstrated their ability to influence key signaling pathways such as PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT in cancer cells. mdpi.com While direct evidence for this compound's effects on these specific pathways is not provided in the search results, its potential anticancer properties suggest it might interfere with similar signaling cascades that regulate cell survival and proliferation. The biosynthesis of this compound itself involves complex enzymatic steps and rearrangements, hinting at the intricate molecular events that occur within the producing organism. scispace.comub.edu Research using model systems, such as cell lines, would be essential to determine how this compound impacts fundamental cellular processes and which signaling pathways are involved.

Insights from Computational Chemistry and Molecular Modeling (e.g., docking to putative targets)

Computational chemistry and molecular modeling, particularly molecular docking, can provide valuable insights into the potential biological targets of this compound and how it might interact with them at a molecular level. Molecular docking simulations are used to predict the binding affinity and interaction modes between a small molecule like this compound and a target protein or enzyme. biointerfaceresearch.commdpi.com This approach can help identify putative targets and guide further experimental studies. While no specific molecular docking studies on this compound are detailed in the provided search results, the utility of this technique in studying the interactions of other natural products with various targets, including enzymes and receptors, is highlighted. scirp.orgbiointerfaceresearch.comnih.govnsf.gov Computational studies can also contribute to understanding the stereoselectivity of reactions involved in the synthesis or biosynthesis of complex molecules like this compound. researchgate.netrsc.org Applying molecular modeling and docking to this compound could help predict its binding sites on potential protein targets, providing hypotheses about its mechanism of action that can then be tested experimentally.

Advanced Analytical and Characterization Methodologies in Anominine Research

Application of Advanced Spectroscopic Techniques for Elucidation of Absolute Configuration and Complex Stereochemistry

The definitive determination of anominine's three-dimensional structure, including the spatial arrangement of its atoms (absolute configuration), relies heavily on advanced spectroscopic methods.

X-ray Crystallography: This technique is a powerful tool for determining the absolute configuration of crystalline compounds. researchgate.net For a molecule like this compound, which contains a complex and congested bicyclic core, X-ray diffraction analysis of a suitable single crystal provides unambiguous proof of its stereochemistry. researchgate.netnih.gov The first total synthesis of this compound successfully established its absolute configuration using this method. researchgate.netnih.gov The technique works by analyzing the diffraction pattern of X-rays passing through a crystal. For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute structure. nih.gov While traditionally challenging for molecules containing only light atoms (like carbon, hydrogen, oxygen, and nitrogen), modern methods have improved the ability to determine absolute configuration even without the presence of heavier atoms. mit.edu

Specialized NMR Sequences: Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone for structural elucidation in organic chemistry. researchgate.net While standard NMR techniques provide information about the connectivity of atoms, specialized sequences are required to unravel the complex stereochemistry of molecules like this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities between protons, helping to define the relative stereochemistry of the all-cis-fused decalin system present in this compound. organic-chemistry.org In some cases, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to differentiate between enantiomers and thus assist in the determination of enantiomeric purity and, indirectly, in the assignment of absolute configuration. nih.govrsc.orgnih.gov

Table 1: Spectroscopic Methods for this compound Stereochemical Analysis
TechniqueApplication in this compound ResearchKey Information Obtained
X-ray CrystallographyDetermination of the absolute configuration of crystalline this compound or its synthetic intermediates. researchgate.netnih.govacs.orgUnambiguous 3D structure, bond lengths, and bond angles. researchgate.net
Specialized NMR (e.g., NOESY)Elucidation of the relative stereochemistry of the complex ring system. organic-chemistry.orgThrough-space proton-proton correlations, defining the spatial arrangement of substituents.

Chromatographic Methods for Isolation, Purification, and Monitoring of Synthetic Transformations

Chromatographic techniques are indispensable for the separation and purification of this compound from complex mixtures, whether from natural extracts or synthetic reaction products. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the isolation and purification of natural products like this compound. researchgate.netneopharmlabs.com Both normal-phase and reverse-phase HPLC can be employed. figshare.com In the context of total synthesis, preparative HPLC is crucial for purifying intermediates and the final product to a high degree of homogeneity. evotec.com Analytical HPLC is used to monitor the progress of reactions, assess the purity of compounds, and can be adapted for chiral separations to determine enantiomeric excess. neopharmlabs.comub.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. criver.com LC-MS is particularly valuable for monitoring the complex transformations that occur during the total synthesis of this compound. researchgate.net It allows for the rapid identification of products, byproducts, and unreacted starting materials in a reaction mixture, providing crucial information for optimizing reaction conditions. criver.com High-resolution LC-MS (HRMS) can provide accurate mass measurements, which aid in confirming the elemental composition of synthetic intermediates and the final this compound product. acs.org

Table 2: Chromatographic Techniques in this compound Research
TechniquePrimary UseSpecific Application Example
Preparative HPLCIsolation and purification of this compound and its synthetic intermediates. evotec.comPurifying the final this compound product from a synthetic mixture to achieve high purity.
Analytical HPLCMonitoring reaction progress and assessing purity. neopharmlabs.comub.eduChecking the conversion of a starting material during a key synthetic step.
LC-MSMonitoring synthetic transformations and identifying products. criver.comresearchgate.netDetecting the formation of the desired intermediate and any side products in a crude reaction mixture.

Mass Spectrometry for Metabolite Profiling in Biosynthesis Studies

Understanding how this compound is produced in nature by organisms like Aspergillus fungi involves studying its biosynthetic pathway. Mass spectrometry is a key technology in the field of metabolomics for this purpose. researchgate.net

Metabolite profiling using techniques like LC-MS allows researchers to obtain a "snapshot" of the small molecules present in a biological system. criver.compharmaron.com By comparing the metabolite profiles of wild-type and genetically modified strains of the producing organism, it is possible to identify potential precursors and intermediates in the this compound biosynthetic pathway. boerjanlab.be Advanced mass spectrometry methods, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide structural information about these metabolites, helping to piece together the enzymatic reactions that lead to the formation of this compound. criver.comfrontiersin.org

Chiral Analysis for Enantiopurity Determination in Synthetic Products

The total synthesis of a chiral molecule like this compound must not only achieve the correct chemical structure but also the correct enantiomer in high purity. researchgate.net Chiral analysis is therefore a critical quality control step.

The enantiomeric purity, often expressed as enantiomeric excess (ee), of synthetic this compound and its chiral precursors is frequently determined using chiral chromatography. semanticscholar.org This involves the use of a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC) that interacts differently with the two enantiomers, leading to their separation. libretexts.org The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers in the mixture. libretexts.org For instance, the enantiomeric excess of the Wieland-Miescher ketone, a key building block in some total syntheses of this compound, has been determined by HPLC using a Chiralcel OD-H column. organic-chemistry.orgub.edu

Table 3: Methods for Chiral Analysis in this compound Synthesis
TechniquePrincipleApplication
Chiral HPLCSeparation of enantiomers on a chiral stationary phase. libretexts.orgDetermining the enantiomeric excess of synthetic intermediates and the final this compound product. ub.edu
Chiral GCSeparation of volatile chiral compounds on a chiral stationary phase. libretexts.orgAnalysis of volatile chiral precursors or derivatives.
NMR with Chiral Solvating AgentsFormation of diastereomeric complexes that can be distinguished by NMR. nih.govlibretexts.orgAn alternative method for determining enantiomeric ratios.

Future Directions and Research Opportunities

Directed Evolution and Engineering of Anominine Biosynthetic Pathways

Directed evolution and metabolic engineering offer powerful strategies to optimize the production of natural products like this compound. The biosynthesis of complex molecules in fungi involves a series of enzymatic steps catalyzed by proteins encoded within biosynthetic gene clusters (BGCs) technologynetworks.com. Engineering these pathways can lead to increased yields, production of analogs, or even the generation of novel compounds. Directed evolution, which mimics natural selection in a laboratory setting, can be applied to individual enzymes within the this compound biosynthetic pathway to enhance their activity, specificity, or efficiency researchgate.netepfl.chnobelprize.org. This involves creating libraries of enzyme variants through random mutagenesis and then screening for improved performance in this compound production researchgate.net.

Development of More Convergent and Sustainable Synthetic Routes

Developing more sustainable routes could involve exploring biocatalysis, utilizing enzymes to perform specific transformations with high selectivity and under milder conditions, or employing organocatalysis, which uses small organic molecules as catalysts, often reducing the need for metal catalysts ub.eduresearchgate.netnih.gov. The reported syntheses of this compound have already highlighted key methodologies, such as asymmetric organocatalysis for the synthesis of complex building blocks and specific coupling reactions ub.eduresearchgate.netnih.gov. Future research will aim to integrate these and other innovative approaches to create shorter, higher-yielding, and environmentally friendlier synthetic pathways to this compound and its analogs.

Exploration of this compound's Activities in Broader Biological Contexts (Non-Clinical)

Beyond potential clinical applications, exploring this compound's activities in broader biological contexts is crucial for understanding its natural function and potential uses. While some biological activities have been reported, a comprehensive investigation into its effects on various non-clinical biological systems is warranted medchemexpress.com. This could include studying its interactions with a wider range of enzymes and receptors to identify novel biological targets.

Research could also focus on its effects on different cell types and organisms to understand its cellular mechanisms of action. Investigating its influence on processes such as cell signaling, metabolism, and gene expression in non-mammalian systems or model organisms could reveal new biological roles. Furthermore, exploring potential applications in areas such as agriculture, material science, or environmental remediation, based on its chemical properties and any observed biological activities, represents a fertile ground for future research. Terpenes and terpenoids, the broader class of compounds to which this compound belongs, are known to exhibit diverse biological activities, including antifungal and antibacterial properties, which could be relevant to this compound's function nih.gov.

Design and Synthesis of this compound-Based Chemical Probes for Target Validation

To fully understand how this compound exerts its biological effects, it is essential to identify and validate its specific molecular targets within biological systems. Chemical probes are powerful tools for this purpose; they are small molecules designed to selectively bind to and modulate the function of a specific protein target promega.co.ukthermofisher.kr. Designing and synthesizing this compound-based chemical probes would enable researchers to precisely investigate its interactions with potential target proteins and pathways.

The development of high-quality chemical probes requires careful consideration of factors such as affinity, selectivity, and cellular permeability promega.co.ukthermofisher.kr. This compound-based probes could be designed with modifications that facilitate visualization (e.g., fluorescent tags) or immobilization (e.g., biotinylation) to pull down or label interacting proteins promega.co.uk. These probes could be used in various biochemical and cell-based assays to confirm target engagement, study the functional consequences of target modulation, and validate the relevance of the identified targets to the observed biological activities promega.co.ukthermofisher.krrsc.org. This research direction is critical for moving from observing biological effects to understanding the underlying molecular mechanisms.

Investigation of this compound's Role in Fungal Ecology and Host-Pathogen Interactions

This compound is produced by fungi, suggesting it likely plays a role in the ecology of these organisms and their interactions with other microbes and hosts. Investigating its function in fungal ecology could involve studying its role in competition with other fungi or bacteria, its potential as a signaling molecule, or its contribution to the fungus's defense mechanisms plos.orgfrontiersin.org.

Given that this compound is produced by Aspergillus species, some of which are known to interact with various hosts, exploring its role in fungal host-pathogen interactions is particularly relevant nih.govnimss.org. This could include studying its effects on potential host organisms, such as insects or plants, and investigating whether it acts as a virulence factor, a deterrent, or a modulator of the host immune response mdpi.com. Understanding the ecological context of this compound production can provide insights into its biological function and potential applications. Research into fungal-plant and fungal-insect interactions highlights the complex chemical interplay that occurs, where fungal metabolites can play significant roles plos.orgfrontiersin.orgmdpi.com.

Q & A

Q. How can spectroscopic methods be systematically applied to determine the structural configuration of Anominine?

Q. What protocols ensure high-yield synthesis of this compound while minimizing impurities?

Methodological Answer :

  • Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks. Monitor reaction progress via TLC/GC-MS .
  • Purify via recrystallization (ethanol/water) and validate purity using melting point analysis and mass spectrometry .

Q. How can researchers validate this compound’s identity in complex natural extracts?

Methodological Answer :

  • Combine LC-MS for preliminary screening (m/z matching) with preparative TLC to isolate fractions. Confirm via spiking experiments with synthetic standards .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be resolved across studies?

Methodological Answer :

  • Conduct a meta-analysis to identify confounding variables (e.g., dosage, cell lines). Re-analyze raw data using multivariate statistics (ANOVA, PCA) to isolate biological vs. methodological effects .
  • Example Approach :
StudyDose (µM)Cell LineActivity (%)Potential Confounder
A10HEK-29345 ± 3Serum concentration (10% vs. 5%)
B50HeLa72 ± 5Incubation time (24h vs. 48h)

Q. What experimental designs are optimal for studying this compound’s mechanism of action in neurodegenerative models?

Methodological Answer :

  • Use transgenic animal models (e.g., tauopathy mice) with dose-response studies (1–100 mg/kg). Include controls for blood-brain barrier penetration (e.g., LC-MS plasma/brain ratios) .
  • Apply transcriptomic profiling (RNA-seq) to identify pathway-level effects and validate via siRNA knockdown .

Q. How can computational models predict this compound’s metabolite interactions while addressing false positives?

Methodological Answer :

  • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., CYP450 isoforms). Validate predictions with in vitro assays (IC₅₀ measurements) and adjust scoring functions to reduce false positives .

Ethical and Reproducibility Considerations

Q. What ethical guidelines govern in vivo testing of this compound’s neuroprotective effects?

Methodological Answer :

  • Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report anesthesia protocols, and include sham-operated controls. Obtain approval from institutional ethics committees .

Q. How can researchers ensure reproducibility when replicating this compound studies from literature?

Methodological Answer :

  • Request raw data from original authors or repositories. Replicate key experiments (e.g., cytotoxicity assays) using identical cell lines and culture conditions .
  • Document deviations in Supplementary Materials (e.g., alternative solvent suppliers) and cite original methods verbatim .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.